Trimethylsilyl dimethylphosphinite
CAS No.: 66436-13-3
Cat. No.: VC18316953
Molecular Formula: C5H15OPSi
Molecular Weight: 150.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66436-13-3 |
|---|---|
| Molecular Formula | C5H15OPSi |
| Molecular Weight | 150.23 g/mol |
| IUPAC Name | dimethyl(trimethylsilyloxy)phosphane |
| Standard InChI | InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |
| Standard InChI Key | AIRFYJGWDIFZAN-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OP(C)C |
Introduction
Structural and Molecular Characteristics
Trimethylsilyl dimethylphosphinite (Me<sub>2</sub>POSiMe<sub>3</sub>) features a phosphorus atom bonded to two methyl groups, one oxygen atom, and a trimethylsilyl group. The molecular geometry arises from tetrahedral coordination at phosphorus, with bond angles and lengths influenced by the electronegativity differences between silicon, phosphorus, and oxygen. Nuclear magnetic resonance (NMR) studies of related phosphorus-silicon compounds suggest that the <sup>31</sup>P NMR chemical shift for this compound likely falls within the δ +90 to +110 ppm range, characteristic of trivalent phosphorus species with electron-donating substituents .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 66436-13-3 |
| Molecular Formula | C<sub>5</sub>H<sub>15</sub>OPSi |
| Molecular Weight | 150.23 g/mol |
| Key Functional Groups | P–O–Si, P–C (methyl) |
The trimethylsilyl group’s +I effect enhances the nucleophilicity of the phosphorus lone pair, while its steric bulk modulates reaction pathways. This electronic profile distinguishes it from non-silylated phosphinites, which typically exhibit lower thermal stability and reduced resistance to oxidation .
Synthesis and Purification Strategies
Primary Synthetic Routes
The most efficient synthesis involves the reaction of dimethylphosphine oxide with (dimethylamino)trimethylsilane (Me<sub>3</sub>SiNMe<sub>2</sub>). This method, developed by German researchers, achieves yields exceeding 75% under anhydrous conditions :
The reaction proceeds via nucleophilic displacement at silicon, with the dimethylamino group acting as a leaving group. Critical parameters include:
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Strict exclusion of moisture to prevent hydrolysis
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Reaction temperatures maintained between 0–25°C
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Use of aprotic solvents (e.g., dry THF or diethyl ether)
Alternative Approaches
Reaction Chemistry and Mechanistic Insights
Thermal Decomposition
At elevated temperatures (>100°C), trimethylsilyl dimethylphosphinite undergoes elimination to form tetramethyldiphosphane monoxide (Me<sub>2</sub>P(O)–PMe<sub>2</sub>) with concurrent release of hexamethyldisiloxane :
This transformation highlights the compound’s utility as a precursor to phosphorus-phosphorus bonded species, which are challenging to synthesize via direct methods.
Nucleophilic Additions
The phosphorus center demonstrates remarkable nucleophilicity toward carbonyl compounds. In reactions with aldehydes, the mechanism proceeds through a dipolar intermediate stabilized by silicon-oxygen interactions:
This pathway contrasts with related phosphites, where conjugate addition often predominates over direct carbonyl attack.
Transition Metal Complexation
Trimethylsilyl dimethylphosphinite forms stable complexes with late transition metals. Reaction with dicobalt octacarbonyl yields Co<sub>2</sub>(CO)<sub>6</sub>(Me<sub>2</sub>POSiMe<sub>3</sub>)<sub>2</sub>, characterized by IR carbonyl stretching frequencies at 1980 cm<sup>−1</sup> and 2040 cm<sup>−1</sup>, indicative of electron donation from phosphorus to metal centers . These complexes exhibit enhanced air stability compared to their phosphine analogs.
Table 2: Representative Reactions and Products
| Reaction Partner | Product Formed | Key Application |
|---|---|---|
| Sulfur (S<sub>8</sub>) | Me<sub>2</sub>P(S)OSiMe<sub>3</sub> | Thiophosphate synthesis |
| CF<sub>3</sub>COCF<sub>3</sub> | 1,3,2λ<sup>5</sup>-Dioxaphospholane | Fluorinated heterocycles |
| NaN<sub>3</sub> | Me<sub>2</sub>P(N<sub>3</sub>)OSiMe<sub>3</sub> | Azide-functionalized reagents |
Comparative Analysis with Related Compounds
vs. Dimethyl Trimethylsilyl Phosphite
While both compounds contain P–O–Si linkages, the phosphite derivative (MeO)<sub>2</sub>POSiMe<sub>3</sub> exhibits:
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Lower thermal stability (decomposes above 80°C)
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Preferential reactivity in Arbuzov-type rearrangements
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Reduced nucleophilicity at phosphorus due to electron withdrawal by methoxy groups
vs. Triphenylphosphine
The trimethylsilyl dimethylphosphinite system offers:
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Greater resistance to oxidation (no P=O formation in air over 24 hrs)
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Higher Lewis basicity (as measured by Gutmann-Beckett acceptor numbers)
Applications in Modern Synthetic Chemistry
Heterocycle Synthesis
The compound’s ability to generate P–N and P–S bonds enables efficient construction of phosphorus-containing heterocycles. For instance, reaction with silyl azides produces phosphorimidates serving as precursors to 1,3,2-diazaphospholidines .
Surface Modification
Silicon’s affinity for oxide surfaces allows the creation of self-assembled monolayers on silica nanoparticles. Subsequent phosphorylation introduces sites for catalyst immobilization, demonstrated in recent heterogeneous catalysis trials .
Future Research Directions
Catalytic Applications
Preliminary studies suggest potential in:
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Asymmetric catalysis using chiral silicon centers
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Photoredox systems leveraging P→Si charge-transfer states
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Coordination polymerization of olefins
Materials Science
Ongoing investigations focus on:
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Hybrid organic-inorganic polymers with P–Si backbones
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Flame-retardant additives for thermoplastics
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Lithium-ion battery electrolytes exploiting P–O–Si conductivity
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